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Glycosmicine

Cat. No.: B171854
CAS No.: 604-50-2
M. Wt: 176.17 g/mol
InChI Key: RWFOOMQYIRITHL-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry and Rutaceae Alkaloids

Glycosmicine is an alkaloid that plays a role in natural products chemistry, specifically within the context of the Rutaceae family of plants. The genus Glycosmis, which belongs to the Rutaceae family, is recognized as a rich source of diverse secondary metabolites, including alkaloids, flavonoids, phenolic glycosides, quinones, terpenoids, and glycerides researchgate.neteurekaselect.com. These compounds are often valued for their therapeutic and medicinal qualities researchgate.neteurekaselect.com. This compound, along with other alkaloids such as arborine (B162003), arborinine, skimmianine (B1681810), glycorine, glycophymine, and glycomide, has been isolated from various Glycosmis species frontiersin.orgnih.govasianpubs.org. The study of these natural products contributes to understanding their potential biological activities and their roles in traditional medicine researchgate.netnih.gov.

Occurrence and Botanical Sourcing from Glycosmis Species

This compound has been identified in several species of the Glycosmis genus, a group of plants widely distributed across regions including Australia, China, India, and Southeast Asia nih.gov. Notably, it has been isolated from Glycosmis pentaphylla researchgate.netfrontiersin.orgnih.govasianpubs.orgphytojournal.com and Glycosmis arborea nih.govresearchgate.netmedchemexpress.comnovapublishers.com. Different parts of these plants, such as leaves, stems, and flowers, have been investigated for their chemical constituents frontiersin.orgnih.govasianpubs.orgpharm.or.jp. For instance, this compound has been reported in the leaves and flowers of Glycosmis pentaphylla frontiersin.orgnih.govasianpubs.org.

The isolation of this compound typically involves extraction from the plant material using various solvents, followed by chromatographic techniques for purification frontiersin.orgnih.govpharm.or.jp. For example, studies have involved extracting plant material with methanol (B129727) and dichloromethane (B109758) mixtures or ethyl acetate, followed by silica (B1680970) gel column chromatography and preparative TLC to isolate compounds frontiersin.orgnih.govpharm.or.jp.

Here is a table summarizing the botanical sourcing of this compound:

This compound Source (Species)Plant Part(s)References
Glycosmis pentaphyllaLeaves, Flowers researchgate.netfrontiersin.orgnih.govasianpubs.orgphytojournal.com
Glycosmis arboreaStems nih.govresearchgate.netmedchemexpress.com

Classification and Structural Relationship within Quinazoline (B50416) Derivatives

This compound is classified as a quinazoline alkaloid medchemexpress.comimsc.res.in. Its chemical structure is 1-methylquinazoline-2,4-dione, with the molecular formula C9H8N2O2 imsc.res.innih.govmusechem.com. This classification places it within the broader group of organic compounds known as organoheterocyclic compounds, specifically diazannaphthalenes and benzodiazines imsc.res.in. Quinazoline and quinazolinone derivatives are heterocyclic fused rings that have garnered significant attention in pharmaceutical chemistry due to their diverse biological activities researchgate.netmdpi.com.

This compound's structure is related to other quinazoline derivatives found in natural products. For instance, it has been described as 1-methyl-2-keto-1,2-dihydro-4-quinazolone researchgate.net. The quinazoline framework is a key scaffold in the design and development of various potent agents in medicinal chemistry mdpi.comcolab.ws.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B171854 Glycosmicine CAS No. 604-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFOOMQYIRITHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209154
Record name Glycosmicine
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-50-2
Record name 1-Methyl-2,4(1H,3H)-quinazolinedione
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Record name Glycosmicine
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Record name Glycosmicine
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Record name Glycosmicine
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Isolation, Structural Elucidation, and Analytical Methodologies for Glycosmicine

Analytical Techniques for Purity Assessment and Profiling

Chromatographic Methodologies

Chromatographic techniques are indispensable for separating components within a mixture, allowing for the quantification of the target compound and the detection and identification of impurities. These methods rely on the differential distribution of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely utilized chromatographic technique for the purity assessment and quantitative analysis of organic compounds, including Glycosmicine. It offers high resolution, sensitivity, and reproducibility. In HPLC, a sample mixture is pumped at high pressure through a column packed with a stationary phase. The separation occurs based on the interaction of the analytes with the stationary phase and the mobile phase. Reverse-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is particularly common due to its broad selectivity and compatibility with various pharmaceutical materials scirp.org.

For purity assessment, the area under the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Impurity profiling involves identifying and quantifying any other peaks present. The retention time (Rt) serves as a key identifier for the compound under specific chromatographic conditions. moravek.com

Table 1: Representative HPLC Purity Analysis Data for this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Relative Area (%)Identity
12.151.20.1Impurity A
24.87985.599.2This compound
35.010.70.07Impurity B
46.226.30.63Impurity C
Total 993.7 100.0

Note: This table presents hypothetical data for illustrative purposes.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile chromatographic technique often used for preliminary purity checks, reaction monitoring, and optimizing solvent systems for larger-scale separations. tricliniclabs.comlibretexts.org It involves a stationary phase coated on a flat plate and a mobile phase that moves up the plate by capillary action. The purity of a compound can be easily assessed by observing the presence of a single spot under UV light or after derivatization libretexts.org. While semi-quantitative, TLC provides quick insights into the complexity of a sample.

Other Chromatographic Techniques

Beyond HPLC and TLC, other chromatographic methods contribute to comprehensive profiling:

Gas Chromatography (GC) : Applicable for volatile impurities or derivatives of this compound. GC separates components based on their volatility and partitioning between a gaseous mobile phase and a stationary phase researchgate.net.

Size Exclusion Chromatography (SEC) : Used to separate molecules based on their hydrodynamic volume, which can be relevant for detecting polymeric impurities or aggregates of this compound tricliniclabs.com.

Ion Exchange Chromatography (IEC) : Useful if this compound or its impurities possess ionizable functional groups, separating them based on charge interactions tricliniclabs.com.

Spectroscopic Methodologies

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and quantity of this compound, complementing chromatographic data for comprehensive profiling and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis, offering detailed insights into the molecular framework of this compound. solubilityofthings.comresearchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) are routinely used. Quantitative NMR (qNMR) can be employed to determine the absolute purity of a compound by comparing the integral of a specific proton signal of the analyte to that of an internal standard of known purity ajol.info. This technique is highly valuable as it directly measures the amount of the target molecule.

Table 2: Illustrative NMR Spectroscopic Data for this compound (Partial)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Hypothetical)
¹H3.45s3HN-CH₃
¹H7.20-7.85m4HAromatic H
¹³C28.1N-CH₃
¹³C115.6, 122.3, 126.9, 134.0, 148.5, 150.2Aromatic Carbons
¹³C162.5, 170.1Carbonyl Carbons

Note: This table presents hypothetical data for illustrative purposes, based on the quinazoline-2,4-dione structure of this compound (CID 11788).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing precise molecular weight information and aiding in the identification of both the target compound and its impurities. solubilityofthings.comresearchgate.net When coupled with chromatographic techniques (hyphenated techniques), MS becomes exceptionally powerful for profiling complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This combination allows for the separation of components by HPLC followed by their detection and identification by MS. It is crucial for identifying trace impurities and degradation products that might not be easily characterized by other methods scirp.org.

GC-MS (Gas Chromatography-Mass Spectrometry) : Similar to LC-MS, but for volatile compounds, enabling the identification of volatile impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is used for quantitative analysis of compounds containing chromophores (light-absorbing groups), such as the quinazoline (B50416) ring system in this compound. ajol.infoigi-global.com UV-Vis can confirm the presence of the compound and, through Beer-Lambert law, determine its concentration. Purity can be inferred by comparing the UV spectrum of the sample to that of a pure standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netigi-global.com For this compound, characteristic absorption bands for carbonyl groups (C=O), N-H stretches, and aromatic C-H bonds would be observed, confirming its structural features and serving as a fingerprint for identity and purity checks.

Integrated Analytical Approaches for Comprehensive Profiling

Modern analytical chemistry often employs hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy. Techniques such as LC-MS, GC-MS, and LC-NMR allow for simultaneous separation and structural characterization of components in a single run, providing a holistic "chemical fingerprint" of the sample researchgate.netniscpr.res.inresearchgate.net. This integrated approach is essential for identifying novel biomarkers, assessing metabolic pathways, and ensuring the quality and consistency of chemical compounds like this compound solubilityofthings.comniscpr.res.in. The ability to compare metabolite profiles and identify differences between samples rapidly streamlines the identification and quantification of individual metabolites niscpr.res.in.

Chemical Synthesis and Derivatization Strategies for Glycosmicine Analogues

Total Synthesis Pathways of Glycosmicine

While specific literature detailing the total synthesis of this compound is not prevalent, its structure as a 1-methylquinazoline-2,4-dione allows for a rational synthetic design based on established methods for quinazolinone construction. The quinazoline-2,4-dione scaffold is a common motif in medicinal chemistry, and numerous synthetic routes have been developed. researchgate.netnih.gov

A primary and versatile approach begins with anthranilic acid or its derivatives, such as isatoic anhydride (B1165640). The synthesis can be conceptualized in two main stages: formation of the core quinazoline-2,4-dione ring system and subsequent N-alkylation.

Stage 1: Formation of the Quinazoline-2,4-dione Core A common method involves the reaction of anthranilic acid with urea (B33335) or a urea equivalent. This reaction typically proceeds at elevated temperatures and results in the formation of the heterocyclic ring system.

Route A: From Anthranilic Acid: Heating anthranilic acid with excess urea leads to the cyclization and formation of quinazoline-2,4-dione. This method is straightforward but can require harsh conditions.

Route B: From Isatoic Anhydride: Isatoic anhydride can react with amines to form substituted anthranilamides, which can then be cyclized. For the unsubstituted core, reaction with ammonia (B1221849) followed by a phosgene (B1210022) equivalent would be a viable, albeit hazardous, route. A safer alternative involves reacting isatoic anhydride with urethane (B1682113) followed by thermal cyclization.

Stage 2: N-Methylation Once the quinazoline-2,4-dione core is synthesized, the final step to obtain this compound is the selective methylation at the N-1 position. This is typically achieved using a suitable methylating agent in the presence of a base.

Reaction: Quinazoline-2,4-dione is treated with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the nitrogen atom, forming a nucleophilic anion that attacks the methylating agent.

The regioselectivity of this reaction (N-1 vs. N-3 methylation) can be influenced by the reaction conditions, including the choice of base and solvent.

Route Starting Material Key Reagents Intermediate/Product Reference
A Anthranilic AcidUrea, HeatQuinazoline-2,4-dione researchgate.net
B Isatoic AnhydrideUrethane, HeatQuinazoline-2,4-dione researchgate.net
C Quinazoline-2,4-dioneMethyl Iodide, K₂CO₃This compound (1-methylquinazoline-2,4-dione)N/A

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is crucial for exploring its chemical space and developing analogues with potentially enhanced biological activities. acs.org These strategies primarily involve modifying the substituents at the N-1 and N-3 positions of the quinazoline-2,4-dione core.

The general approach involves the reaction of a pre-formed quinazoline-2,4-dione with various alkyl or aryl halides. For instance, building upon the synthesis of this compound, one could use ethyl iodide, benzyl (B1604629) bromide, or other halides in place of methyl iodide to generate a library of N-1 substituted analogues.

Modern synthetic methods, such as copper-catalyzed C-N bond formation protocols, have been developed for the efficient synthesis of N-substituted benzimidazoquinazolinones, a related class of compounds. acs.org These advanced methods could potentially be adapted for the synthesis of this compound derivatives, allowing for the introduction of a wider range of functional groups under milder conditions. acs.org

For substitution at the N-3 position, the strategy would involve starting with an N-1 substituted anthranilic acid (e.g., N-methylanthranilic acid) and reacting it with an isocyanate (R-N=C=O). This would directly lead to an N-1, N-3 disubstituted quinazoline-2,4-dione.

Key Derivatization Reactions:

N-1 Alkylation/Arylation: Reaction of quinazoline-2,4-dione with various electrophiles (alkyl halides, aryl halides) using a suitable base.

N-3 Substitution via Isocyanates: Reaction of an N-substituted anthranilic acid with an isocyanate to build the N-3 substituted ring system directly.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

While specific SAR studies on this compound are limited, the broader class of quinazolinone alkaloids has been extensively studied, revealing key structural features that dictate their biological activity. nih.govnih.gov These findings provide a framework for predicting how modifications to the this compound structure might influence its properties.

The quinazolinone scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The activity is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings.

Key SAR Insights from Quinazolinone Derivatives:

Substitution at N-1 and N-3: The groups at these positions are critical. In many cases, small alkyl groups or benzyl groups at N-3 have been shown to be important for anticancer and antimicrobial activities. This compound's N-1 methyl group is a simple substitution, and its effect would need to be compared against an unsubstituted (NH) or a larger N-1 substituent.

Substitution on the Benzene Ring: The introduction of substituents on the aromatic ring (positions 5, 6, 7, and 8) significantly impacts activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the entire molecule, affecting target binding and pharmacokinetic properties.

Fusion of Other Rings: Fusing other heterocyclic rings to the quinazolinone core, such as in benzimidazoquinazolinones, can lead to potent bioactivity by extending the planar aromatic system and introducing new hydrogen bonding opportunities. acs.org

For this compound, which is unsubstituted on the benzene ring and has a simple N-1 methyl group, its biological profile is likely moderate. SAR studies would logically proceed by synthesizing analogues with variations at the N-3 position and by adding diverse substituents to the benzene portion of the molecule to enhance potency and target specificity.

Structural Modification Position Common Substituents Potential Impact on Activity Reference
Alkylation/ArylationN-1, N-3Methyl, Ethyl, Benzyl, PhenylModulates lipophilicity and steric interactions at the target binding site. nih.gov
HalogenationC-6, C-7-Cl, -Br, -FCan enhance binding affinity and improve metabolic stability. nih.gov
Methoxy/Hydroxy groupsC-6, C-7-OCH₃, -OHIntroduce hydrogen bonding capabilities, altering solubility and target interaction. nih.gov

Biogenetic Pathways and Interrelationships with Other Alkaloids from Glycosmis

The biosynthesis of quinazoline (B50416) alkaloids, including this compound, in plants originates from the shikimate pathway. This fundamental metabolic pathway provides the aromatic amino acid precursor, L-tryptophan, which in turn leads to anthranilic acid. Anthranilic acid is the key building block for the quinazoline core.

Proposed Biogenetic Pathway:

Shikimate Pathway: Produces chorismic acid, which is then converted to anthranilic acid.

Formation of the Quinazoline Core: The exact enzymatic steps are not fully elucidated for all quinazolinones, but the pathway is believed to involve the condensation of anthranilic acid with another nitrogen- and carbon-donating molecule. In many microorganisms and plants, this involves another amino acid.

Methylation: The final step to yield this compound is the transfer of a methyl group to the N-1 position, likely catalyzed by an N-methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl donor.

The genus Glycosmis is known to produce a variety of alkaloids, many of which share the same anthranilic acid precursor. researchgate.netfrontiersin.orgpharm.or.jp These include:

Arborine (B162003): A quinazolinone alkaloid with a more complex 2-benzyl substituent. Its biosynthesis would diverge from this compound's after the formation of the anthranilic acid precursor, incorporating a phenylalanine-derived unit. frontiersin.org

Skimmianine (B1681810): A furoquinoline alkaloid. While it also derives from anthranilic acid, the cyclization and subsequent reactions to form the furoquinoline skeleton represent a different branch of the alkaloid biosynthetic pathway. frontiersin.org

Carbazole Alkaloids (e.g., Glycoborinine): These alkaloids also trace their origins back to the shikimate pathway but follow a distinct route that does not involve the formation of a quinazoline ring. researchgate.net

The co-occurrence of these varied alkaloid structures in Glycosmis species highlights the metabolic plasticity of the genus. It utilizes the central precursor, anthranilic acid, to generate a diverse chemical arsenal (B13267) through different enzymatic pathways, leading to quinazolines, furoquinolines, and other related compounds. This compound represents one of the structurally simpler outcomes of this metabolic network.

Pharmacological and Biological Activities of Glycosmicine and Its Derivatives

Anticonvulsant Efficacy Investigations

Glycosmicine and its N-substituted derivatives have been extensively investigated for their potential anticonvulsant effects. These studies often employ established in vivo models to assess efficacy against induced seizures. researchgate.netnih.govmdpi.comcolab.wsnih.govcore.ac.uk

The Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) test are standard in vivo models used to evaluate anticonvulsant activity. nih.govmdpi.comcore.ac.uk In studies involving N-substituted this compound derivatives, compounds were screened for their ability to protect mice from seizures induced by these methods. For instance, a novel class of N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives (e.g., compounds 4a–g) were synthesized and evaluated. nih.govcore.ac.uk Most of these synthesized compounds demonstrated potent anticonvulsant activities in both the MES and PTZ tests. core.ac.uk Specifically, compounds 4a, 4b, 4c, and 4e exhibited significant activity against MES, PTZ, and picrotoxin-induced convulsions. core.ac.uk Compounds 4a and 4c provided 100% protection in preliminary anticonvulsant screening, while compounds 4b and 4e showed 100% and 50% protection, respectively, in the MES test. core.ac.uk

Another study reported that N-substituted this compound derivatives, specifically compounds 31 and 32, exhibited anticonvulsant activity against MES-induced seizures at a dose of 100 mg/kg, providing 70% protection. nih.govmdpi.com

Beyond demonstrating protection, the therapeutic potential of this compound derivatives is assessed by evaluating their protective efficacy and therapeutic indices. The median effective dose (ED50) and median toxic dose (TD50) are crucial parameters determined in mice. core.ac.uk The protective index (PI), calculated as TD50/ED50, indicates the safety margin of a compound. core.ac.uk

In one study, the most promising compound, 4c, from the N-substituted methylquinazoline-2,4(1H,3H)-dione series, showed a significant protective index (PI) value of 3.58. core.ac.uk Compounds 4a and 4b also exhibited advanced anticonvulsant activity and lower neurotoxicity compared to reference drugs like methaqualone and valproate. core.ac.uk

Table 1: Anticonvulsant Activity of Selected N-substituted this compound Derivatives in Mice

CompoundTest ModelProtection (%)ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
4aMES, PTZ100--- core.ac.uk
4bMES100--- core.ac.uk
4cMES, PTZ---3.58 core.ac.uk
4eMES50--- core.ac.uk
31MES70100-- nih.govmdpi.com
32MES70100-- nih.govmdpi.com

Note: ED50 and TD50 values for specific compounds 4a, 4b, 4e were not explicitly detailed in the provided snippets for direct inclusion in the table, but their efficacy was highlighted. The 100 mg/kg dose for compounds 31 and 32 is their effective dose, not necessarily ED50.

Antioxidant Activity Assessments

This compound and extracts from Glycosmis pentaphylla, a plant known to contain this compound, have been investigated for their antioxidant potential. researchgate.netresearchgate.netphytojournal.cominnovareacademics.inoaji.netcolab.wsnih.gov

In vitro radical scavenging assays are commonly employed to assess antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide (B77818) radical scavenging assay are prominent methods. innovareacademics.innih.govcore.ac.uk N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives (this compound derivatives) have been evaluated using these assays, demonstrating in vitro antioxidant activity. colab.wsnih.gov

The methanolic extract of Glycosmis pentaphylla leaves, which contains this compound, showed concentration-dependent antioxidant activity in the DPPH radical scavenging assay. researchgate.netphytojournal.comoaji.net The IC50 value for DPPH radical scavenging activity of this extract was reported as 69.64 µg/ml, compared to ascorbic acid (standard antioxidant) at 27.02 µg/ml. researchgate.net Another study on Glycosmis pentaphylla fruit seeds extract found an IC50 value of 212.96 µg/ml for DPPH assay. oaji.net

Table 2: Antioxidant Activity of Glycosmis pentaphylla Extract (containing this compound) via DPPH Assay

SampleAssay MethodIC50 (µg/ml)Reference
G. pentaphylla leaf methanolic extractDPPH69.64 researchgate.net
Ascorbic acid (Standard)DPPH27.02 researchgate.net
G. pentaphylla fruit seeds extractDPPH212.96 oaji.net

While direct cellular antioxidant mechanisms of isolated this compound are not explicitly detailed in the provided snippets, the antioxidant potential of Glycosmis pentaphylla extracts, which contain this compound, is linked to the presence of polyphenolic compounds such as flavonoids and phenolic acids. researchgate.netphytojournal.com These compounds are known to act as major defenses against radical-mediated toxicity by protecting against damage caused by free radicals. researchgate.net The correlation between the antimicrobial activity and DPPH activity of the extracts suggests that antioxidative compounds contribute to various inhibitory effects against tested organisms. phytojournal.com

Antimicrobial Activity Studies

Studies have investigated the antimicrobial activity of Glycosmis pentaphylla extracts, where this compound is a known constituent. phytojournal.comresearchgate.netoaji.netnih.govmusechem.commedchemexpress.cn These extracts have demonstrated efficacy against a range of microbial strains. researchgate.netresearchgate.netphytojournal.comresearchgate.netrjpbcs.comjchps.comcolab.wsnih.gov

The methanolic extract of Glycosmis pentaphylla leaves exhibited significant antimicrobial effects, with zone of inhibition diameters ranging from 8 mm to 22 mm. phytojournal.com The highest antimicrobial action was observed against Salmonella paratyphi, producing a zone of inhibition of 22 mm. researchgate.netphytojournal.com The minimum inhibitory concentration (MIC) for this extract showed the highest inhibitory effect with a minimum concentration of 16 µg against Salmonella paratyphi and Escherichia coli. researchgate.netphytojournal.com The lowest zone of inhibition (8 mm) was noted against Candida albicans. phytojournal.com

Other studies have also highlighted the broad-spectrum antimicrobial activity of quinazolinone-benzimidazole conjugates, some of which are derivatives of quinazolinone (the core structure of this compound), showing activity comparable to antibiotics like Gentamicin. colab.ws Bioactive compounds like arborine (B162003) and skimmianine (B1681810), also isolated from G. pentaphylla leaves alongside this compound, have shown strong antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.gov

Table 3: Antimicrobial Activity of Glycosmis pentaphylla Methanolic Extract (containing this compound)

MicroorganismZone of Inhibition (mm)MIC (µg/ml)Reference
Salmonella paratyphi2216 researchgate.netphytojournal.com
Escherichia coli-16 researchgate.netphytojournal.com
Staphylococcus aureus-- colab.wsnih.gov
Bacillus subtilis9- phytojournal.com
Vibrio mimicus9- phytojournal.com
Vibrio parahaemolyticus12- phytojournal.com
Candida albicans8- phytojournal.com

Antibacterial Efficacy Against Pathogenic Strains (e.g., Multidrug-Resistant Staphylococcus aureus)

Investigations into the antibacterial properties of this compound largely stem from studies on the plant extracts containing it and its related quinazoline (B50416) derivatives. Methanolic leaf extracts of Glycosmis pentaphylla, a plant known to contain this compound, have demonstrated notable antimicrobial activity against various bacterial strains. jchps.comresearchgate.netphytojournal.com

Quantitative data from studies on Glycosmis pentaphylla leaf extract indicate its inhibitory effects against several microorganisms. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the extract that inhibits visible bacterial growth, have been determined for a range of pathogens. For instance, the extract exhibited a high inhibitory effect against Salmonella paratyphi and Escherichia coli, with an MIC of 16 µg/mL. researchgate.net Against Staphylococcus aureus, a common pathogenic bacterium, the MIC was found to be 64 µg/mL. researchgate.net

While Glycosmis pentaphylla has been recognized as a potential source for compounds effective against Multidrug-Resistant Staphylococcus aureus (MRSA), specific direct antibacterial activity data for this compound itself against MRSA strains are not extensively detailed in current literature. However, the plant extract's efficacy suggests the potential for its constituent compounds, including this compound, or their derivatives. nih.gov Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives, structurally related to this compound, have shown mild to moderate activity against Bacillus subtilis and Staphylococcus aureus. One such derivative demonstrated a 14 mm zone of inhibition against S. aureus. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Glycosmis pentaphylla Methanolic Leaf Extract Against Various Microorganisms

MicroorganismMIC (µg/mL) researchgate.net
Salmonella paratyphi16
Escherichia coli16
Bacillus cereus32
Aspergillus niger32
Saccharomyces cerevisiae32
Staphylococcus aureus64
Sarcina lutea64
Pseudomonas aeruginosa128
Shigella dysenteriae128
Shigella boydii128
Vibrio parahaemolyticus128
Vibrio mimicus256
Candida albicans256
Bacillus subtilis256

Antifungal Efficacy Investigations

The antifungal properties associated with this compound are primarily observed through studies on the methanolic leaf extract of Glycosmis pentaphylla and its synthetic derivatives. The extract exhibited antifungal activity against various fungal strains. For instance, it showed a minimum zone of inhibition of 8 mm and an MIC of 256 µg/mL against Candida albicans. researchgate.netphytojournal.com Additionally, the extract demonstrated inhibitory effects against Aspergillus niger and Saccharomyces cerevisiae, both with an MIC of 32 µg/mL. researchgate.net

Research on synthesized quinazoline-2,4(1H,3H)-dione derivatives, which are structurally related to this compound, has also explored their antifungal potential. While these derivatives generally exhibited lower in vitro antifungal activity compared to standard controls, some compounds demonstrated synergistic effects when combined with fluconazole (B54011) against Aspergillus flavus and Aspergillus fumigates. nih.gov

Antiviral Potency Research

The antiviral potential of this compound is suggested through its presence in the Glycosmis genus, which has been reported to possess antiviral and immunomodulatory activities. researchgate.netnih.gov Furthermore, certain quinazoline-2,4(1H,3H)-dione derivatives have shown antiviral activity, as evidenced by their efficacy in a mouse model of Respiratory Syncytial Virus (RSV) infection. nih.gov However, direct and specific research findings detailing the antiviral potency of this compound itself are limited in the currently available literature.

Anticancer and Cytotoxic Effects

The anticancer and cytotoxic effects of this compound and its derivatives have been a subject of investigation, primarily through in vitro studies on various human cancer cell lines.

In vitro Cytotoxicity against Human Cancer Cell Lines

Extracts of Glycosmis pentaphylla, a plant containing this compound, have demonstrated significant cytotoxic activity. A methanol (B129727) extract of Glycosmis pentaphylla showed potent cytotoxic effects against Dalton's ascites lymphoma cell lines, with the percentage of toxicity increasing in a concentration-dependent manner. mdpi.com

More specifically, studies on quinazoline-2,4(1H,3H)-dione derivatives, which share structural similarities with this compound, have provided quantitative insights into their cytotoxic potential. While many derivatives showed moderate or no cytotoxic activity, one particular compound, 3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione, exhibited notable activity against several human cancer cell lines. nih.gov

Table 2: IC50 Values of a Quinazoline-2,4(1H,3H)-dione Derivative Against Human Cancer Cell Lines

Cell LineIC50 (µM) nih.gov
Hepatoma (HUH-7)2.5
Colorectal Cancer (HCT-116)4.9
Breast Cancer (MCF-7)6.8

The broader genus Glycosmis is also recognized for its good cytotoxic activity against various cancer cell lines, indicating a promising area for further research into its isolated compounds. researchgate.netnih.gov

Induction of Apoptosis and Modulation of Cell Proliferation

The mechanisms by which this compound and its derivatives exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and the modulation of cell proliferation. While direct detailed studies specifically on this compound's role in these processes are limited, research on closely related quinazolinone derivatives provides valuable insights.

For instance, a novel N-substituted glycophymine compound (compound 19), a quinazolinone derivative, was found to induce caspase-dependent apoptosis in various breast cancer cell lines, including BT-474, HCC1937, and 4T1 cells. nih.gov This pro-apoptotic effect was further evidenced by the accumulation of hypodiploid cells in the sub-G1 phase during cell cycle analysis, indicating DNA fragmentation characteristic of apoptosis. nih.gov These findings suggest that compounds within the quinazolinone class, to which this compound belongs, can trigger cellular pathways leading to controlled cell death, a crucial mechanism in combating cancer.

Antinociceptive Activity Explorations

Beyond antimicrobial and anticancer properties, this compound and its derivatives have been explored for their antinociceptive (pain-relieving) activity. N-methylated derivatives of this compound have been specifically reported to exhibit antinociceptive effects. ijbs.comjchps.com Furthermore, the methanolic extract of leaves from Glycosmis pentaphylla, a natural source of this compound, has also been documented to possess antinociceptive activity. nih.gov These findings highlight the potential of this compound and its modified forms in pain management, warranting further investigation into their mechanisms of action and therapeutic applications.

Hepatoprotective Investigations

Investigations into the hepatoprotective potential of this compound primarily stem from studies on the plant extracts where it is a constituent. Glycosmis pentaphylla, a plant known to contain this compound, has demonstrated significant hepatoprotective effects in various experimental models. researchgate.nettandfonline.com

Research has shown that extracts of Glycosmis pentaphylla can mitigate liver damage induced by hepatotoxins such as carbon tetrachloride (CCl4) and paracetamol. For instance, leaf and stem bark extracts of G. pentaphylla exhibited positive hepatoprotective activity against CCl4-induced hepatic injury in albino rats. researchgate.net Similarly, methanol and petroleum ether leaf extracts of G. pentaphylla showed protective effects against paracetamol-induced hepatotoxicity in Swiss albino mice. tandfonline.com These studies reported a significant reduction in elevated levels of serum marker enzymes, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), which are indicative of liver damage. tandfonline.com Histopathological examinations further corroborated these biochemical findings, showing an improvement in liver architecture in treated groups compared to hepatotoxin-challenged controls, with results often comparable to the standard hepatoprotective drug silymarin (B1681676). tandfonline.com

While direct hepatoprotective studies on isolated this compound are less extensively detailed in the provided literature, its derivatives have shown promising activity against liver cancer cells. A synthesized derivative, 3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (compound 7), which is structurally related to this compound (1H-quinazoline-2,4-dione), was evaluated for its cytotoxic activity against various cancer cell lines, including hepatoma (HUH-7) cells. yok.gov.tr

Table 1: Cytotoxic Activity of 3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (Compound 7) yok.gov.tr

Cell LineIC50 (µM)
Hepatoma (HUH-7)2.5
Breast Cancer (MCF-7)6.8
Colorectal Cancer (HCT-116)4.9

This cytotoxic effect against hepatoma cells suggests a potential role for this compound derivatives in liver-related pathologies, specifically in anticancer therapies, rather than general hepatoprotection against injury. yok.gov.tr

Immunomodulatory Studies

The Glycosmis genus, from which this compound is isolated, is recognized for its diverse array of pharmacologically active secondary metabolites, including alkaloids like this compound. researchgate.netresearchgate.net Reviews on the phytochemical and pharmacological perspectives of the Glycosmis genus broadly indicate that compounds isolated from these plants exhibit a spectrum of biological activities, including immunomodulatory effects. researchgate.netresearchgate.net

Specifically, it has been reported that compounds from the Glycosmis genus show good antiviral and immunomodulatory activity, with convincing evidence available from experimental animal models. researchgate.net However, detailed research findings specifically on the isolated this compound compound or its derivatives, providing quantifiable data or specific mechanisms of action regarding direct immunomodulatory activity, are not explicitly detailed in the available literature. While the broader genus is noted for this activity, more targeted studies are needed to elucidate the precise immunomodulatory role of isolated this compound.

Mechanistic Insights into Glycosmicine S Biological Actions

Cellular and Molecular Targets Identification

As a quinazoline (B50416) derivative, Glycosmicine's molecular structure places it within a class of compounds known for their diverse biological activities, including interactions with various cellular and molecular targets yok.gov.trlookchem.com. Quinazoline derivatives are recognized for their ability to inhibit kinases, specifically tyrosine kinases (TK) and serine-threonine kinases (STK) yok.gov.tr. These kinases play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. Therefore, based on its structural classification, this compound is posited to potentially interact with such kinase targets, influencing downstream cellular functions. Further direct studies are required to precisely identify the specific cellular and molecular targets of this compound itself.

Impact on Cellular Integrity and Membrane Permeability (e.g., Protein Leakage)

Direct research specifically detailing this compound's impact on cellular integrity or its ability to induce membrane permeability, leading to phenomena such as protein leakage, is not extensively documented in the available literature. While other compounds isolated from Glycosmis pentaphylla, a plant known to contain this compound, have demonstrated effects on bacterial cell membrane integrity and protein leakage, these findings are attributed to distinct chemical entities like arborine (B162003) and skimmianine (B1681810) nih.gov. The specific contribution of this compound to such effects on cellular membranes or integrity requires dedicated investigation.

Enzyme Inhibition and Receptor Binding Studies

Studies on this compound and its derivatives have indicated biological activities that suggest interactions with enzymatic and receptor systems. For instance, novel N-substituted this compound derivatives have been synthesized and evaluated for anticonvulsant activity mdpi.com. This observed anticonvulsant effect implies potential binding or modulation of neurological targets, which could include specific enzymes or receptors involved in neuronal excitability. However, detailed enzyme inhibition profiles or specific receptor binding affinities for this compound itself are not comprehensively described in the provided research findings. The broader quinazoline class, to which this compound belongs, is known for its kinase inhibitory properties, suggesting a potential avenue for this compound's action yok.gov.tr.

Proposed Signaling Pathway Interventions

Based on its classification as a quinazoline derivative and the general biological activities observed for this chemical class, this compound is structurally poised to potentially intervene in various cellular signaling pathways. Quinazolines are known to interact with and inhibit kinases, which are central components of numerous signaling cascades, including those regulating cell proliferation and survival yok.gov.tr. The anticonvulsant activity observed for this compound derivatives also suggests an interaction with signaling pathways relevant to neurological function mdpi.com. However, the exact signaling pathways directly modulated by this compound, and the precise molecular mechanisms of these interventions, require further dedicated elucidation.

Preclinical Research and Therapeutic Development Potential

In vitro Screening Platforms for Bioactivity Identification

In vitro screening platforms have been instrumental in identifying the diverse bioactivities of Glycosmicine and extracts containing it. Extracts of Glycosmis pentaphylla, a natural source of this compound, have demonstrated anticancer activity. For instance, methanol (B129727) extracts of Glycosmis pentaphylla were evaluated for their potential as anticancer agents using the Trypan blue exclusion assay, which monitors the viability of cultured human cells exposed to the plant extracts. These studies indicated potent anticancer activity against Daltons ascites lymphoma cell lines, with the percentage toxicity increasing with higher concentrations of the extract mims.com.

Beyond anticancer effects, this compound and its derivatives have shown promise in antioxidant and antimicrobial applications. N-substituted this compound derivatives have been subjected to in vitro antioxidant activity assessments, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radical scavenging assays uni.lu. Methanolic extracts of Glycosmis pentaphylla leaves also exhibited moderate antioxidant properties when tested using the DPPH method wikipedia.orgwikipedia.orgdsmz.de. Furthermore, quinazoline-2,4(1H,3H)-dione derivatives, structurally related to this compound, have been screened for antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus using the agar (B569324) disc diffusion method wmcloud.org. These derivatives also demonstrated moderate to good cytotoxic activity against various cancer cell lines, including hepatoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines wmcloud.org.

Illustrative In Vitro Bioactivity Screening Results:

BioactivityAssay MethodCell Line/OrganismObserved EffectReference
AnticancerTrypan Blue Exclusion AssayDaltons Ascites Lymphoma CellsPotent anticancer activity; increased toxicity with concentration mims.com
AntioxidantDPPH Radical Scavenging AssayChemical AssayModerate antioxidant property (IC50 value 69.64 µg/ml for G. pentaphylla extract) wikipedia.orgwikipedia.orgdsmz.de
AntioxidantSuperoxide Radical Scavenging AssayChemical AssayGood protective effect from seizure (for derivatives) uni.lu
AntimicrobialAgar Disc Diffusion MethodBacillus subtilis, Staphylococcus aureusMild to moderate activity (for quinazoline (B50416) derivatives) wmcloud.org
AnticancerSulforhodamine B TestHUH-7, MCF-7, HCT-116 cellsModerate cytotoxic activity (for quinazoline derivatives) wmcloud.org

In vivo Pharmacological Proof-of-Concept Studies

In vivo pharmacological studies have provided crucial proof-of-concept for the therapeutic potential of this compound and its derivatives, particularly in the context of anticonvulsant and hepatoprotective activities.

N-substituted this compound derivatives have been extensively evaluated for their anticonvulsant activity in animal models. Studies utilizing the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test in mice have shown that many synthesized derivatives exhibit potent anticonvulsant effects uni.luflybase.orgwikidoc.org. For example, certain compounds demonstrated significant anticonvulsant activity, with some providing 70% protection against MES-induced seizures at a dose of 100 mg/kg flybase.org. One promising derivative, compound 4c, showed a protective index (TD50/ED50) of 3.58, indicating a favorable therapeutic window wikidoc.org.

Beyond neurological applications, the hepatoprotective potential of this compound-containing extracts has been investigated in vivo. A methanol extract of Glycosmis pentaphylla leaves demonstrated significant hepatoprotective activity against paracetamol-induced hepatotoxicity in Swiss albino mice. This was evidenced by a notable reduction in elevated serum levels of liver enzymes (ALT, AST, ALP), total bilirubin, and an increase in total protein levels, along with a reduction in liver weight wikidata.org.

Illustrative In Vivo Pharmacological Study Findings:

Therapeutic AreaAnimal ModelTest MethodKey FindingsReference
AnticonvulsantMiceMES TestPotent anticonvulsant activity; up to 70% protection for derivatives uni.luflybase.orgwikidoc.org
AnticonvulsantMicePTZ TestEncouraging anticonvulsant activity for derivatives wikidoc.org
HepatoprotectiveSwiss Albino MiceParacetamol-induced hepatotoxicitySignificant reduction in elevated liver enzymes and bilirubin; increased total protein wikidata.org

Lead Optimization and Derivative Development for Enhanced Bioactivity

The development of this compound as a therapeutic agent involves systematic lead optimization and the synthesis of various derivatives to enhance its bioactivity and pharmacokinetic properties. This compound itself can be prepared through chemical synthesis, for example, by the reaction of N-methylanthranilic acid with sodium cyanate (B1221674) wikipedia.orgwmcloud.org.

Research has focused on synthesizing novel N-substituted this compound derivatives to improve their therapeutic efficacy. A novel class of N-substituted this compound derivatives was synthesized and evaluated for anticonvulsant and antioxidant activities uni.lu. These studies also included investigations into the structure-activity relationships (SARs) of these compounds, providing insights into how structural modifications influence their biological effects uni.lu. For instance, a series of new N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides were designed and synthesized, with many exhibiting potent anticonvulsant activities wikidoc.org. The introduction of halogen groups at specific positions on the phenyl ring of these derivatives was found to modulate anticonvulsant activity, with para-substituted halogens often leading to higher potency in MES and PTZ tests wikidoc.org.

Detailed Research Findings on Derivative Development:

Synthesis of N-substituted this compound Derivatives: Researchers have successfully synthesized various N-substituted derivatives of this compound, aiming to create compounds with improved pharmacological profiles uni.luflybase.org.

Structure-Activity Relationship (SAR) Studies: SAR studies have been crucial in understanding the molecular features that contribute to the observed bioactivities. For anticonvulsant activity, specific substitutions on the quinazoline ring and the N-position have been explored to optimize potency and reduce neurotoxicity uni.luwikidoc.org.

Binding Interaction Studies: The interaction of novel N-substituted methylquinazoline-2,4(1H,3H)-dione (NMQ) with bovine serum albumin (BSA) has been analyzed using fluorescence and ultraviolet spectroscopy to understand their binding characteristics, which is important for pharmacokinetic considerations uni.lu.

Comparative Efficacy with Existing Therapeutic Agents

Comparative efficacy studies are vital in positioning new compounds against established therapeutic agents. This compound derivatives have been directly compared with standard drugs in various preclinical models.

In anticonvulsant studies, the efficacy of N-substituted this compound derivatives was benchmarked against widely used antiepileptic drugs such as valproate (PubChem CID: 3121), methaqualone (PubChem CID: 6292), phenytoin (B1677684) (PubChem CID: 1775), and carbamazepine (B1668303) (PubChem CID: 2554) flybase.orgwikidoc.org. Some synthesized this compound derivatives showed comparable or even superior anticonvulsant activity with lower neurotoxicity compared to these reference drugs wikidoc.org. For example, compounds 4a-c exhibited encouraging anticonvulsant activity in MES and PTZ screens when compared to valproate and methaqualone wikidoc.org.

In the context of hepatoprotection, the methanol extract of Glycosmis pentaphylla, containing this compound, demonstrated hepatoprotective effects comparable to the standard drug silymarin (B1681676) (PubChem CID: 5213) in paracetamol-induced hepatotoxicity models wikidata.org.

For antimicrobial activity, quinazoline-2,4(1H,3H)-dione derivatives were compared to ampicillin (B1664943) (PubChem CID: 6249) as a standard antibiotic. While some derivatives showed mild to moderate activity, specific compounds like 3-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione exhibited the highest zone of inhibition against Staphylococcus aureus wmcloud.org. In antioxidant assays, the activity of Glycosmis arborea extract was compared to ascorbic acid (PubChem CID: 54670067) dsmz.de.

Comparative Efficacy Summary:

Therapeutic AreaThis compound/Derivative PerformanceComparative Agent(s)Reference
AnticonvulsantComparable or superior activity, lower neurotoxicityValproate, Methaqualone, Phenytoin, Carbamazepine flybase.orgwikidoc.org
HepatoprotectiveComparable efficacySilymarin wikidata.org
AntimicrobialMild to moderate activity; specific derivatives showing highest inhibitionAmpicillin wmcloud.org
AntioxidantActivity observedAscorbic acid dsmz.de

Toxicological Profile and Safety Assessment Methodologies

Acute and Repeat-Dose Toxicology Studies

Direct studies on the acute and repeat-dose toxicity of isolated Glycosmicine are limited. However, research on extracts from plants containing this compound provides some preliminary insights into its potential toxicological profile.

Specific dose-range finding studies for the safety assessment of pure this compound have not been documented in the available research. Toxicological evaluations have predominantly been conducted on crude extracts of Glycosmis pentaphylla. For instance, in an acute toxicity study, the methanolic and petroleum ether extracts of G. pentaphylla leaves were administered orally to Swiss albino mice. The results indicated that these extracts did not produce any mortality up to a dose of 4000 mg/kg body weight, suggesting a high LD50 value for the mixed constituents of the plant extract.

Single-dose toxicity evaluations of Glycosmis pentaphylla extracts, which contain this compound, have shown a low level of acute toxicity in preclinical models. As mentioned, oral administration of both methanolic and petroleum ether extracts of the plant did not lead to mortality in mice at high dose levels.

Information regarding repeat-dose toxicity evaluations for isolated this compound is not available. However, studies on related quinoline compounds have demonstrated the utility of repeat-dose studies in identifying target organ toxicity. For example, a 26-week repeated oral dose study of a new quinolone antibacterial agent in rats identified the liver and white blood cells as target organs at the highest dose nih.gov. Another study on quinoline, a genotoxic hepatocarcinogen, showed that repeated-dose liver micronucleus assays in rats could detect genotoxicity in the target organ of carcinogenicity nih.gov. These studies highlight the methodologies that would be pertinent for a thorough toxicological evaluation of this compound.

Neurotoxicity Assessments (e.g., Rotarod Test)

While direct neurotoxicity assessments of this compound are not extensively reported, studies on its derivatives suggest that the central nervous system could be a target. A study on a novel class of N-substituted this compound derivatives evaluated their neurotoxic effects using the rotarod test in mice. This test is a standard method for assessing motor coordination and balance, and deficits can indicate neurotoxicity. The investigation of these derivatives points to the relevance of neurotoxicity screening for this class of compounds.

The following table summarizes the findings from a study on N-substituted this compound derivatives, which were evaluated for anticonvulsant activity and neurotoxicity.

Compound IDAnticonvulsant Activity (MES Test)Neurotoxicity (Rotarod Test)
Derivative 1 Exhibited anticonvulsant activityNo significant neurotoxicity observed at therapeutic doses
Derivative 2 Showed potent anticonvulsant effectsMinimal to no motor impairment detected
Derivative 3 Moderate anticonvulsant activityNo adverse effects on motor coordination

This table is a representation of findings for N-substituted this compound derivatives and does not represent data for this compound itself.

Organ-Specific Toxicity Investigations (e.g., Hepatotoxicity)

There is a notable lack of evidence suggesting organ-specific toxicity for this compound in the existing literature. In contrast, studies on extracts of Glycosmis pentaphylla have primarily focused on their potential hepatoprotective effects. Research has shown that these extracts can protect against paracetamol-induced liver damage in animal models, suggesting a therapeutic rather than a toxic effect on the liver at the doses tested. This hepatoprotective activity is often attributed to the antioxidant properties of the phytochemicals present in the extract, which may include this compound.

In vitro Toxicology Assays

In vitro toxicological data for this compound is sparse. However, related quinazoline (B50416) alkaloids have been the subject of in vitro cytotoxicity studies, particularly in the context of anticancer research. Several quinazolinone alkaloids have demonstrated cytotoxic activity against various human cancer cell lines. This suggests that this compound and its derivatives may possess cytotoxic potential, which would warrant further investigation through a battery of in vitro toxicology assays to determine their mechanism of action and selectivity. Standard assays would include assessments of cytotoxicity against both cancerous and non-cancerous cell lines, as well as genotoxicity assays like the Ames test to evaluate mutagenic potential.

Advanced Toxicological Approaches and New Approach Methods (NAMs)

The application of advanced toxicological approaches and New Approach Methodologies (NAMs) to specifically assess the safety of this compound has not been reported. NAMs encompass a range of non-animal testing strategies, including in silico (computational) modeling, in vitro high-throughput screening, and 'omics' technologies (genomics, proteomics, metabolomics) setac.orgnc3rs.org.ukfda.govresearchgate.netnih.gov.

Computational toxicology, a key component of NAMs, has been utilized to screen libraries of natural quinazoline alkaloids for potential therapeutic activities, such as inhibitors of the main protease of SARS-CoV-2 chemrxiv.orgresearchgate.netchemrxiv.org. These in silico methods can also be adapted to predict potential toxicities and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of compounds like this compound. Such approaches could provide valuable initial safety data and guide further non-clinical testing, thereby reducing the reliance on animal studies.

Assessment of Safety Margins and Risk-Benefit Analysis in Drug Development

Following a comprehensive search of scientific literature and toxicological databases, specific data regarding the assessment of safety margins and a formal risk-benefit analysis for the chemical compound this compound in the context of drug development is not publicly available.

This compound is a quinazoline alkaloid isolated from plants of the Glycosmis genus, such as Glycosmis pentaphylla. While this plant has been studied for various pharmacological activities, detailed preclinical safety and toxicological evaluations focused specifically on the isolated compound this compound, which are necessary to establish safety margins and conduct a risk-benefit analysis, are not present in the available literature.

The determination of a drug's safety margin is a critical step in preclinical development. It relies on data from toxicology studies to identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose administered that does not produce any statistically or biologically significant adverse effects. This, along with other toxicological endpoints, is used to calculate a therapeutic index, which compares the dose required for a therapeutic effect to the dose that causes toxicity. Without such studies for this compound, no quantitative safety margin can be established.

Similarly, a risk-benefit analysis involves a systematic evaluation of a potential drug's therapeutic benefits against its identified risks. This process requires extensive data from both non-clinical (animal) and clinical (human) studies. As there is no available information on the specific toxicological profile or potential therapeutic efficacy of this compound from advanced preclinical or clinical studies, a formal risk-benefit analysis cannot be performed.

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Biological Activities and Potentials

Glycosmicine's therapeutic potential is suggested by its documented biological activities, although these remain largely underexplored. Research has indicated that this compound and its derivatives possess anticonvulsant, antioxidant, and antinociceptive properties. researchgate.netresearchgate.net The anticonvulsant effects, in particular, have been noted in studies involving N-methylated derivatives, pointing towards a potential for development in epilepsy treatment. researchgate.net

The full spectrum of this compound's bioactivity, however, is yet to be defined. Given that quinazoline (B50416) alkaloids exhibit a wide range of pharmacological effects—including anticancer, anti-inflammatory, and antimicrobial actions—these areas represent significant, unexplored potential for this compound. mdpi.comnih.govrsc.org Future research should prioritize a systematic screening of this compound against a variety of biological targets and disease models. Investigating its cytotoxic effects on cancer cell lines, its ability to modulate inflammatory pathways, and its efficacy against pathogenic microbes could unveil new therapeutic avenues. rjpbcs.com Furthermore, the antioxidant activity warrants a more detailed investigation to understand its relevance in diseases driven by oxidative stress. researchgate.netslu.se

Comprehensive Mechanistic Characterization at the Molecular Level

A fundamental gap in the current understanding of this compound is the lack of a detailed molecular mechanism of action. For its established anticonvulsant activity, studies on N-substituted this compound derivatives have utilized the maximal electroshock (MES) seizure model. nih.gov This model is predictive of efficacy against generalized tonic-clonic seizures, suggesting a possible mechanism involving the modulation of voltage-gated ion channels, such as sodium channels, to inhibit seizure propagation. scielo.br However, direct evidence for this interaction is missing.

Future mechanistic studies should aim to:

Identify Molecular Targets: Employ techniques like affinity chromatography, cellular thermal shift assays (CETSA), and computational docking studies to identify specific protein binding partners. For its anticonvulsant effects, binding assays on GABA-A receptors, and voltage-gated sodium and calcium channels would be pertinent. mdpi.com

Validate Target Engagement: Once potential targets are identified, functional assays are needed to confirm that this compound modulates their activity in a physiologically relevant manner.

Elucidate Signaling Pathways: For activities like potential anticancer effects, research should investigate the downstream signaling pathways affected by this compound. The parent quinazoline structure is known to interact with targets like the epidermal growth factor receptor (EGFR), and investigations could explore if this compound shares this or other mechanisms, such as inducing apoptosis or cell cycle arrest. mdpi.comwikipedia.org

A thorough characterization of its molecular interactions is crucial for optimizing the compound's structure to enhance potency and selectivity, a key step in modern drug development. frontiersin.org

Advanced Drug Delivery System Development for this compound

Like many plant-derived alkaloids, the clinical utility of this compound may be hampered by suboptimal pharmacokinetic properties, such as poor water solubility, low bioavailability, and rapid systemic clearance. nih.govmdpi.com The development of advanced drug delivery systems is therefore a critical translational step that has not yet been explored for this compound.

Future research should focus on formulating this compound into novel delivery platforms to enhance its therapeutic index. Potential strategies include:

Lipid-Based Nanocarriers: Encapsulating this compound in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) could improve its solubility, protect it from premature degradation, and enhance its absorption and circulation time. mdpi.comtandfonline.com

Polymeric Nanoparticles: Formulations using biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), can provide sustained release of the drug, reducing the need for frequent administration and minimizing potential toxicity. dovepress.com

Micelles and Nanoemulsions: These systems are particularly effective for solubilizing hydrophobic compounds and can improve the oral bioavailability of alkaloids. dovepress.comijisrt.com

These nanoformulations could be further engineered with targeting ligands to direct this compound to specific sites of action, such as the brain for anticonvulsant therapy, thereby increasing efficacy and reducing off-target effects. nih.gov

Clinical Translational Studies and Pharmacovigilance Considerations

This compound is currently at an early, preclinical stage of drug discovery, and no clinical trials have been conducted. glycomimetics.com The path from a laboratory finding to a clinically approved treatment is a long and complex process known as translational research. ufl.edunih.gov For this compound, this would involve comprehensive preclinical studies to establish a robust safety and efficacy profile before it can be considered for human trials. Key steps include in-depth toxicology assessments in animal models and detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) studies.

Pharmacovigilance, which involves monitoring the safety of a medicine after it has been released to the market, is a consideration for the distant future. slideshare.netniscpr.res.in However, the principles of pharmacovigilance are relevant even at the preclinical stage. For natural products, this is particularly important due to potential issues like batch-to-batch variability, misidentification of the source plant, and contamination with other substances, all of which can affect the safety profile. researchgate.netresearchgate.netnih.gov Should this compound ever proceed to clinical use, a rigorous pharmacovigilance program would be essential to monitor for any unforeseen adverse events in the patient population. niscpr.res.in

Q & A

Q. What analytical techniques are recommended for characterizing Glycosmicine’s purity and structural integrity?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) to confirm molecular structure and stereochemistry .
  • Employ high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection to assess purity (>95% threshold) .
  • Validate crystallinity via X-ray diffraction (XRD) or thermal analysis (DSC/TGA) .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

  • Select cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., kinase inhibition assays for anticancer activity).
  • Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC50/EC50 calculations) .
  • Replicate experiments across ≥3 independent trials to ensure statistical power (p<0.05) .

Q. What steps are critical for synthesizing this compound with high reproducibility?

Methodological Answer:

  • Document reaction conditions (temperature, solvent, catalysts) in detail .
  • Optimize purification via column chromatography or recrystallization, validated by TLC/HPLC .
  • Share synthetic protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across studies be resolved?

Methodological Answer:

  • Conduct meta-analysis to identify confounding variables (e.g., dosing regimens, animal models) .
  • Replicate PK studies under standardized conditions (e.g., fixed dose, species, sampling intervals) .
  • Use mixed-effects modeling to account for inter-study variability .

Q. What experimental frameworks are suitable for elucidating this compound’s mechanism of action?

Methodological Answer:

  • Combine computational docking (e.g., molecular dynamics simulations) with in vitro target validation (e.g., siRNA knockdown or CRISPR-Cas9 gene editing) .
  • Apply multi-omics approaches (transcriptomics/proteomics) to identify downstream pathways .

Q. How should researchers address ethical and methodological challenges in clinical trials involving this compound?

Methodological Answer:

  • Align trial design with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Use stratified randomization to minimize bias in participant selection .
  • Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .

Q. What strategies improve the rigor of literature reviews on this compound’s therapeutic potential?

Methodological Answer:

  • Apply systematic review protocols (PRISMA guidelines) with keyword filters (e.g., "this compound AND [mechanism OR efficacy]") .
  • Critically appraise sources using PICO framework (Population, Intervention, Comparison, Outcome) .
  • Highlight gaps (e.g., lack of long-term toxicity data) for future studies .

Q. How can researchers optimize data reproducibility when studying this compound’s metabolic pathways?

Methodological Answer:

  • Use stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolite flux .
  • Share raw metabolomics datasets in public repositories (e.g., MetaboLights) with standardized metadata .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism .
  • Report confidence intervals and effect sizes to avoid overinterpreting small sample sizes .

Q. How should researchers handle outliers in this compound’s bioactivity datasets?

Methodological Answer:

  • Predefine outlier exclusion criteria (e.g., >3 SD from mean) in the experimental protocol .
  • Perform sensitivity analysis to assess outlier impact on conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.